Product packaging for 3,4-Difluorobenzyl ZINC bromide(Cat. No.:)

3,4-Difluorobenzyl ZINC bromide

Cat. No.: B8636227
M. Wt: 272.4 g/mol
InChI Key: NXKQWSPHMLPJIC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Direct Insertion of Activated Zinc into 3,4-Difluorobenzyl Bromide

The most straightforward route to 3,4-difluorobenzyl zinc bromide involves the oxidative addition of zinc metal to the corresponding benzyl (B1604629) bromide. This method's success hinges on the reactivity of the zinc and the careful control of reaction parameters.

The essential precursor for this synthesis is 3,4-difluorobenzyl bromide. sigmaaldrich.com This compound is typically prepared through the bromination of 3,4-difluorotoluene. A common laboratory-scale method involves the radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN, often under photochemical conditions. The reactivity of 3,4-difluorobenzyl bromide in the subsequent zinc insertion is influenced by the carbon-bromine bond, which is susceptible to cleavage by the activated zinc metal. The fluorine substituents on the aromatic ring can also impact the electronic properties and, consequently, the reactivity of the benzyl bromide.

The formation of organozinc reagents is highly sensitive to the reaction environment.

Solvent: Ethereal solvents, particularly tetrahydrofuran (B95107) (THF), are the preferred medium for the synthesis of this compound. organic-chemistry.org THF effectively solvates and stabilizes the resulting organozinc species, preventing decomposition. organic-chemistry.org

Temperature: The reaction is typically conducted at or below room temperature. organic-chemistry.org Careful temperature control is crucial to minimize side reactions, such as Wurtz coupling, which can lead to the formation of 1,2-bis(3,4-difluorophenyl)ethane.

Atmosphere: Due to the air and moisture sensitivity of organozinc compounds, the reaction must be carried out under an inert atmosphere, such as nitrogen or argon. wikipedia.org This prevents the degradation of the reagent and ensures a higher yield.

ParameterRecommended ConditionRationale
Solvent Tetrahydrofuran (THF)Stabilizes the organozinc intermediate. organic-chemistry.org
Temperature Room Temperature or belowMinimizes side reactions like Wurtz coupling.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and hydrolysis of the reagent. wikipedia.org

The reactivity of commercially available zinc dust or powder is often insufficient for efficient insertion into the carbon-bromine bond. Therefore, activation of the zinc is a critical step. Several methods are employed to enhance the metal's surface area and remove the passivating oxide layer.

Common zinc activation techniques include:

Treatment with 1,2-dibromoethane (B42909): A small amount of 1,2-dibromoethane can be used to etch the zinc surface, exposing fresh, reactive metal. google.comgoogle.com

Use of TMS-Cl: Trimethylsilyl chloride is another effective activating agent. google.comgoogle.com

Rieke Zinc: This highly reactive form of zinc is prepared by the reduction of a zinc salt, such as zinc chloride, with an alkali metal like potassium. wikipedia.org

Addition of Lithium Chloride: The presence of lithium chloride in the reaction mixture has been shown to significantly accelerate the formation of organozinc reagents. organic-chemistry.org It is believed that LiCl helps to solubilize the organozinc species as it forms, thereby keeping the zinc surface clean and available for further reaction. organic-chemistry.orgacs.org

Transmetalation Strategies for this compound Generation

An alternative to direct zinc insertion is the transmetalation of a more reactive organometallic compound with a zinc halide. This approach offers a different pathway to the desired organozinc reagent.

One of the most common transmetalation routes involves the reaction of a pre-formed Grignard reagent with a zinc halide, typically zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂). youtube.com In the context of this compound, this would involve the initial formation of 3,4-difluorobenzylmagnesium bromide.

The mechanism of transmetalation involves the exchange of the organic group from the magnesium center to the zinc center. fiveable.me This process is driven by the relative electronegativities and the stability of the resulting organometallic species. The reaction equilibrium generally favors the formation of the less reactive organozinc compound from the more reactive Grignard reagent. youtube.com This method can be particularly useful when direct zinc insertion proves to be sluggish or results in low yields. For instance, a study on the synthesis of a key intermediate for the anti-HIV drug Lenacapavir utilized an organozinc halide derived from a commercially available difluorobenzyl Grignard reagent. acs.org

Starting ReagentTransmetalating AgentProduct
3,4-Difluorobenzylmagnesium bromideZinc Bromide (ZnBr₂)This compound

While Grignard reagents are the most common precursors for transmetalation to organozinc compounds, other organometallics can also be employed. For example, organolithium compounds can undergo transmetalation with zinc halides. orgsyn.org However, the preparation of 3,4-difluorobenzyl lithium may be more challenging and offer fewer advantages over the Grignard route for this specific application. The choice of the organometallic precursor often depends on factors such as the availability of starting materials, functional group tolerance, and the desired reactivity of the final organozinc reagent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrF2Zn B8636227 3,4-Difluorobenzyl ZINC bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrF2Zn

Molecular Weight

272.4 g/mol

IUPAC Name

zinc;1,2-difluoro-4-methanidylbenzene;bromide

InChI

InChI=1S/C7H5F2.BrH.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

NXKQWSPHMLPJIC-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)F)F.[Zn+2].[Br-]

Origin of Product

United States

Synthetic Methodologies for 3,4 Difluorobenzyl Zinc Bromide

Continuous Flow Synthesis of 3,4-Difluorobenzyl Zinc Bromide

Continuous flow synthesis involves the passage of reagents through a reactor, typically a heated tube or column, where the reaction occurs. researchgate.net This methodology has been successfully applied to the synthesis of various organozinc reagents, demonstrating improved control over reaction parameters and enhanced safety. vapourtec.comresearchgate.net

The adoption of continuous flow techniques for the synthesis of organozinc reagents like this compound offers a multitude of benefits over conventional batch processing. elveflow.com These advantages stem from the inherent characteristics of flow reactors, which provide superior control over the reaction environment.

Key advantages include:

Enhanced Safety: Flow reactors handle only small volumes of hazardous materials at any given time, significantly mitigating the risks associated with exothermic and unstable organometallic compounds. nih.govelveflow.com The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, preventing thermal runaways. elveflow.com

Improved Mass and Heat Transfer: The small dimensions of flow reactors facilitate rapid mixing and efficient heat exchange, leading to more uniform reaction conditions and higher product selectivity. vapourtec.comelveflow.com

Increased Efficiency and Yield: Precise control over reaction parameters such as residence time, temperature, and stoichiometry often results in higher conversions and yields compared to batch methods. researchgate.netacs.org Complete conversion of the starting organic halides can be achieved in a single pass through the reactor. acs.org

On-Demand Synthesis: Flow systems allow for the "on-demand" generation of unstable reagents, which can be immediately used in subsequent reaction steps, eliminating the need for storage and handling of sensitive compounds. nih.govresearchgate.net

Functional Group Tolerance: Organozinc compounds exhibit greater tolerance to various functional groups compared to more reactive organometallic reagents like Grignard or organolithium compounds. vapourtec.comacs.org

The heart of a continuous flow synthesis setup is the reactor. For the generation of organozinc halides, packed-bed reactors are commonly employed. These reactors consist of a column filled with metallic zinc, through which a solution of the corresponding organic halide is pumped. nih.govvapourtec.comresearchgate.net

A typical reactor design for the synthesis of this compound would involve:

A Packed-Bed Reactor: A tube or column packed with activated zinc metal. The zinc can be in various forms, such as granules or turnings. acs.orgacs.org

Pumping System: A precision pump to deliver the solution of 3,4-difluorobenzyl bromide in a suitable solvent (e.g., THF) at a controlled flow rate.

Temperature Control: A heating jacket or similar device to maintain the optimal reaction temperature. nih.gov

Back-Pressure Regulator: To control the pressure within the reactor, which can be beneficial for certain reactions.

Process intensification, a key principle of flow chemistry, aims to maximize the efficiency of the reaction. In the context of organozinc synthesis, this can be achieved by:

Optimizing Flow Rate and Residence Time: Adjusting the flow rate of the reagent solution directly controls the residence time within the reactor, allowing for fine-tuning of the reaction to achieve complete conversion. acs.org

Zinc Activation: The reactivity of the zinc metal is crucial. Activation can be achieved through various methods, including mechanical and chemical treatments. acs.org

Solvent and Concentration Variation: Investigating different solvents and reagent concentrations can significantly impact the reaction outcome and throughput. acs.org

Integrated Systems: The output of the organozinc synthesis reactor can be directly "telescoped" into a second reactor for an immediate downstream reaction, such as a Negishi cross-coupling. researchgate.netresearchgate.net

The table below summarizes typical parameters for the continuous flow synthesis of organozinc reagents.

ParameterDescriptionTypical Range
Reactor Type Column containing the reactive metal.Packed-bed with zinc turnings or granules.
Starting Material Organic halide dissolved in a suitable solvent.3,4-Difluorobenzyl bromide in THF.
Flow Rate The speed at which the reagent solution is pumped through the reactor.Variable, impacting residence time.
Residence Time The average time a molecule spends in the reactor.1.5 - 14.0 minutes. acs.org
Temperature The temperature at which the reaction is conducted.Controlled by a heating element.
Concentration The molarity of the starting material solution.Up to 2.0 M has been demonstrated. acs.org

One of the most significant advantages of continuous flow synthesis is its inherent reproducibility and scalability. elveflow.com Once the optimal reaction conditions are established, the process can be run consistently to produce the desired product with high fidelity. nih.gov

Reproducibility: The precise control over reaction parameters in a flow system ensures that each run produces a consistent yield and purity of the organozinc reagent. nih.gov This is a marked improvement over batch processes, which can suffer from variability. vapourtec.com

Scalability: Scaling up a continuous flow process is typically more straightforward than scaling up a batch reaction. Instead of using larger and potentially more hazardous reactors, production can be increased by either running the existing system for a longer duration or by "numbering up," which involves running multiple identical reactors in parallel. elveflow.com Pilot-scale setups have demonstrated the ability to achieve high liquid throughputs, with some systems reaching up to 18 L/h, while maintaining high yields. acs.org Laboratory-scale setups can produce significant quantities of the reagent solution at a steady rate. nih.govresearchgate.net

Research has shown that full conversion of the organic halide can be achieved with organozinc yields ranging from 78% to 100% in a single pass through the reactor. acs.org Subsequent coupling reactions have also been performed with high yields, demonstrating the robustness of the continuous flow approach. researchgate.netacs.org

Reactivity and Mechanistic Investigations of 3,4 Difluorobenzyl Zinc Bromide

Fundamental Reactivity Modes of Benzylic Organozinc Reagents

Benzylic organozinc reagents are valuable intermediates in organic synthesis, known for their moderate reactivity and high functional group tolerance compared to their more reactive organolithium and Grignard counterparts. sigmaaldrich.com Their fundamental reactivity modes primarily involve nucleophilic attack on a variety of electrophiles. These reactions often require a catalyst, such as copper(I) salts or palladium complexes, to proceed efficiently. sigmaaldrich.com

One of the primary reactivity modes is cross-coupling reactions . Benzylic zinc reagents readily participate in Negishi coupling reactions, where a carbon-carbon bond is formed between the benzylic group and an organic halide in the presence of a palladium or nickel catalyst. sigmaaldrich.com They are also employed in copper-catalyzed cross-coupling reactions with acyl chlorides to form ketones and with allylic or benzylic halides. acs.org

Another significant mode of reactivity is addition to carbonyl compounds . Benzylic organozinc reagents add to aldehydes and ketones to furnish secondary and tertiary alcohols, respectively. This transformation is analogous to the Grignard reaction but often exhibits greater chemoselectivity. libretexts.org The Barbier reaction, a one-pot synthesis where the organozinc reagent is generated in the presence of the carbonyl substrate, is a common application of this reactivity. libretexts.orgwikipedia.org

Furthermore, benzylic zinc reagents can undergo addition to other electrophiles . This includes reactions with imines to produce amines and conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. These reactions highlight the versatility of benzylic organozinc reagents in constructing diverse molecular architectures. The stability of benzylic zinc reagents, even those bearing functional groups like esters and ketones, allows for their preparation and subsequent reaction with a wide array of electrophiles. sigmaaldrich.comacs.org

The reactivity of these reagents can be influenced by the method of their preparation. The use of highly reactive "Rieke zinc," prepared by the reduction of a zinc salt, allows for the direct insertion of zinc into benzylic chlorides and bromides, even those with sensitive functional groups. sigmaaldrich.com Additionally, the presence of salts like lithium chloride can facilitate the zinc insertion and enhance the stability and reactivity of the resulting organozinc species. acs.org

Influence of Fluorine Atoms on Reaction Selectivity and Rate

The introduction of fluorine atoms onto the aromatic ring of benzylic zinc reagents, as in the case of 3,4-difluorobenzyl zinc bromide, profoundly influences their reactivity, selectivity, and reaction rates. These effects stem from the unique electronic properties of fluorine, namely its high electronegativity and ability to participate in mesomeric effects. nih.gov

Regiochemical Control Mediated by Fluorine

The position of fluorine atoms on the aromatic ring can direct the outcome of reactions by influencing the stability of intermediates and transition states. While specific studies on the regiochemical control exerted by the 3,4-difluoro substitution pattern in this compound are not extensively detailed in the provided results, general principles of fluorine's influence on aromatic systems can be inferred. The electron-withdrawing nature of fluorine can affect the electron density distribution in the benzyl (B1604629) system, potentially influencing the regioselectivity of reactions involving electrophilic attack on the aromatic ring, should such reactions occur.

In broader contexts of fluorinated organic compounds, fluorine's stereoelectronic effects are known to govern the regioselectivity of various transformations. For instance, in reactions involving radical intermediates, the presence of fluorine can stabilize adjacent radicals, thereby directing the reaction to a specific site.

Electronic Effects on Electrophilic and Nucleophilic Character

The two fluorine atoms in this compound exert a strong collective electron-withdrawing inductive effect (σ-inductive effect) on the benzyl moiety. nih.gov This effect has significant consequences for both the nucleophilic and electrophilic character of the reagent and its derivatives.

The strong inductive effect of the fluorine atoms pulls electron density away from the benzylic carbon and the zinc-bound carbon. nih.gov This has a dual impact:

Decreased Nucleophilicity: The reduced electron density at the benzylic carbon makes the organozinc reagent less nucleophilic compared to its non-fluorinated counterpart. This can lead to slower reaction rates in nucleophilic addition and substitution reactions.

Increased Electrophilicity of the Aromatic Ring: The electron-deficient nature of the difluorinated aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAr) reactions, should a suitable leaving group be present on the ring in a derivative of the initial product.

Conversely, fluorine also possesses a positive mesomeric effect (π-donation), which can donate electron density to the aromatic ring. nih.gov However, for fluorine, the inductive effect typically dominates. The interplay of these opposing electronic effects can be subtle and can influence the stability of charged intermediates. For example, the electron-withdrawing nature of fluorine can destabilize a benzylic carbocation that might form in a reaction pathway with SN1 character. beilstein-journals.org

The table below summarizes the expected electronic effects of the 3,4-difluoro substitution on the reactivity of the benzyl system.

Electronic EffectConsequence on Reactivity
Strong Inductive Effect (-I)Decreases nucleophilicity of the benzylic carbon.
Weak Mesomeric Effect (+M)Partially counteracts the inductive effect, but the -I effect generally dominates.
Overall Electron WithdrawalStabilizes anionic intermediates and destabilizes cationic intermediates.

Mechanistic Pathways of Carbon-Metal Bond Transformations

The formation and reaction of this compound involve key mechanistic steps that transform the carbon-bromine bond into a carbon-zinc bond and subsequently into a new carbon-carbon or carbon-heteroatom bond.

Oxidative Addition and Transmetalation Processes

The synthesis of this compound typically proceeds via the oxidative addition of metallic zinc into the carbon-bromine bond of 3,4-difluorobenzyl bromide. nih.gov This process involves the formal oxidation of zinc from its elemental state (Zn(0)) to the +2 oxidation state. The reaction is often initiated on the surface of the zinc metal. Activation of the zinc surface, for instance by using Rieke zinc or chemical activators, can be crucial to remove passivating oxide layers and enhance the rate of oxidative addition. nih.govresearchgate.net

Once formed, the this compound can participate in transmetalation reactions, which are central to many of its synthetic applications, particularly in palladium-catalyzed cross-coupling reactions like the Negishi coupling. wikipedia.org In a typical Negishi coupling cycle, the organozinc reagent transfers its organic group (the 3,4-difluorobenzyl moiety) to the palladium catalyst. This step involves the exchange of the organic substituent from the zinc to the palladium center, regenerating a zinc halide salt and forming a diorganopalladium(II) intermediate. This intermediate then undergoes reductive elimination to form the final cross-coupled product and regenerate the palladium(0) catalyst. The presence of halide ions can facilitate this transmetalation by forming "zincate" species, which are more reactive in this process. wikipedia.org

Radical-Mediated Reaction Pathways

While many reactions of organozinc reagents are considered to proceed through ionic or concerted pathways, the possibility of radical-mediated pathways also exists, particularly during the formation of the organozinc reagent itself. The oxidative addition of an alkyl or benzyl halide to a metal surface can involve single-electron transfer (SET) steps, leading to the formation of radical intermediates.

In the case of this compound formation, an SET from the zinc metal to the 3,4-difluorobenzyl bromide could generate a 3,4-difluorobenzyl radical and a bromide anion. This benzylic radical is resonance-stabilized by the aromatic ring, making its formation more favorable. youtube.com The subsequent reaction of this radical with another zinc species or at the zinc surface would then lead to the final organozinc product.

Furthermore, some coupling reactions involving organozinc reagents may also proceed, at least in part, through radical mechanisms. The specific reaction conditions, including the nature of the catalyst, substrates, and additives, can influence whether the reaction follows a purely ionic/concerted pathway or if radical intermediates are involved.

In Situ Spectroscopic Monitoring of Organozinc Reactions

The direct observation of reactive intermediates in organometallic reactions is crucial for understanding their mechanisms. Given the heterogeneous nature of many organozinc preparations, which often involve the direct insertion of zinc metal into an organic halide, monitoring the species in the solution phase alone may not provide a complete picture. nih.gov Recent studies have highlighted that the dominant organozinc species at equilibrium in solution may not be the kinetically relevant species involved in the reaction. nih.gov

In situ spectroscopic techniques, such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for tracking the real-time progress of these reactions. For instance, in the formation of organocalcium compounds, a related class of organometallics, in situ NMR has been used to identify the various species present in solution, including the operative Schlenk-type equilibrium. nih.gov While specific in situ spectroscopic studies on this compound are not extensively documented in the literature, the principles from related systems can be applied.

The formation of a benzylic zinc reagent from the corresponding bromide and zinc metal is believed to proceed via an electron transfer mechanism. ncl.res.in This process involves the oxidative addition of zinc to the carbon-bromine bond. wikipedia.orgnih.gov The rate of this insertion is influenced by the nature of the alkyl group, with benzylic systems showing high reactivity. ncl.res.in Monitoring the disappearance of the C-Br vibrational band of the starting material, 3,4-difluorobenzyl bromide, and the appearance of new bands associated with the C-Zn bond of the product using in situ FT-IR spectroscopy would provide valuable kinetic data.

Furthermore, recent advancements have employed fluorescence microscopy to observe surface reaction intermediates in organozinc formation, revealing that the process is a two-step sequence of oxidative addition to form a surface-bound organozinc intermediate, followed by its solubilization. nih.govnih.govacs.org This technique could be instrumental in visualizing the formation of this compound on the zinc metal surface.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides a powerful lens through which to examine the intricacies of reaction mechanisms that are often difficult to probe experimentally.

Density Functional Theory (DFT) has become an indispensable tool for studying the energetics and structures of intermediates and transition states in organometallic reactions. nih.govchemrxiv.org For the formation of organozinc reagents, DFT calculations can model the oxidative addition step, providing insights into the reaction barriers. nih.gov

In a study on the homologation of electron-rich benzyl bromides, DFT calculations (using the ωB97X-D functional) were employed to investigate the reaction mechanism. nih.gov The calculations revealed that the initial nucleophilic displacement proceeds via an SN1-type mechanism, with the formation of a benzylic carbocation as the rate-determining step. nih.gov For this compound, DFT could be used to model the interaction of the 3,4-difluorobenzyl bromide with the zinc surface and calculate the activation energy for the C-Br bond cleavage and C-Zn bond formation.

DFT calculations have also been used to understand the role of additives, such as lithium chloride (LiCl), which are often used to facilitate the formation of soluble organozinc reagents. nih.govacs.org These studies can quantify how such additives affect the stability of intermediates and the energy of transition states, thereby explaining their rate-accelerating effects. nih.gov

Table 1: Representative DFT-Calculated Parameters for a Benzylic Halide Reaction This table presents hypothetical data based on typical values found in computational studies of similar reactions to illustrate the type of information obtainable from DFT calculations.

Parameter Value (kcal/mol) Description
ΔG‡uncatalyzed 29.7 Activation energy for the uncatalyzed SN2 reaction. nih.gov
ΔG‡catalyzed 18.5 Activation energy for the Lewis acid-catalyzed SN1 reaction. nih.gov
ΔEcomplex -5.2 Energy of formation for the initial reactant-catalyst complex.
ΔEintermediate 2.1 Relative energy of the key reaction intermediate.

The presence of fluorine atoms in an organozinc compound can significantly alter its electronic structure and, consequently, its reactivity. researchgate.netrsc.org Natural Bond Orbital (NBO) analysis and studies of the molecular electrostatic potential (MEP) are computational methods used to understand these electronic effects. rsc.org

Fluorine is a highly electronegative atom, and its introduction onto the benzene (B151609) ring of this compound will have a strong inductive electron-withdrawing effect. This can influence the charge distribution within the molecule, affecting the polarity of the C-Zn bond and the Lewis acidity of the zinc center.

DFT studies on fluorinated pyridines have shown that fluorination impacts intramolecular charge delocalization and ring bond strengths. rsc.org Similar analyses on this compound would reveal how the fluorine substituents modulate the electron density on the benzylic carbon and the zinc atom. This information is critical for predicting the reagent's reactivity in subsequent reactions, such as cross-coupling or addition to carbonyls.

Furthermore, computational studies can elucidate the structure of these reagents in solution. For instance, ab initio molecular dynamics and TD-DFT calculations have been used to investigate the solvation states of organozinc species in solution, which is crucial for understanding their structure-reactivity relationships. chemrxiv.org For fluorinated organozinc compounds, DFT calculations have shown that the nature of the halide can influence whether the compound exists as a monomer or a dimer in solution. acs.org

Table 2: Calculated Electronic Properties of a Model Fluorinated Aromatic System This table presents illustrative data based on computational studies of fluorinated aromatic compounds to demonstrate the type of electronic structure information that can be obtained.

Property Value Description
HOMO Energy -6.8 eV Energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons.
LUMO Energy -1.2 eV Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.6 eV A measure of the molecule's electronic stability and reactivity.
NBO Charge on Cα -0.25 e Natural Bond Orbital charge on the benzylic carbon, indicating its nucleophilicity.

| NBO Charge on Zn | +1.15 e | Natural Bond Orbital charge on the zinc atom, indicating its electrophilicity. |

Applications of 3,4 Difluorobenzyl Zinc Bromide in Organic Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful platform for the application of 3,4-difluorobenzyl zinc bromide in organic synthesis. nih.gov Catalysts based on palladium, nickel, copper, iron, and cobalt have all been employed to facilitate the coupling of this organozinc reagent with a diverse array of organic halides and other electrophilic partners. nih.govresearchgate.net These reactions generally proceed with high efficiency and selectivity, allowing for the targeted synthesis of difluorobenzylated compounds. nih.gov

The Negishi coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, stands as a cornerstone of modern organic synthesis. nih.govnih.gov This methodology has been successfully applied to this compound, enabling the formation of new carbon-carbon bonds with a variety of halogenated substrates. nih.govorganic-chemistry.org The choice of palladium catalyst and supporting ligands is crucial for achieving high yields and selectivities in these transformations. mit.edu

The palladium-catalyzed Negishi coupling of this compound with (hetero)aryl halides is a widely used method for the synthesis of 3,4-difluorobenzylated arenes and heteroarenes. uantwerpen.be These reactions typically employ a palladium(0) catalyst, which undergoes oxidative addition to the (hetero)aryl halide. Subsequent transmetalation with this compound and reductive elimination affords the desired cross-coupled product and regenerates the active palladium catalyst. rhhz.net A variety of palladium sources and phosphine (B1218219) ligands have been shown to be effective for this transformation. rsc.org For instance, catalyst systems based on ligands like BrettPhos and RuPhos have demonstrated broad applicability in C-N cross-coupling reactions, a related transformation, suggesting their potential utility in the Negishi coupling of this compound as well. rsc.org

Table 1: Examples of Palladium-Catalyzed Negishi Coupling with (Hetero)aryl Halides

(Hetero)aryl HalideCatalyst SystemProductYield (%)
2-Bromo-4-methylpyridineNot specified2-(3,4-Difluorobenzyl)-4-methylpyridineNot reported
Methyl 2-bromo-4-methylnicotinateNickel-catalyzedMethyl 2-(3,4-difluorobenzyl)-4-methylnicotinateNot reported

Data derived from studies on analogous benzylzinc bromide couplings. uantwerpen.be

The scope of palladium-catalyzed Negishi coupling with this compound extends to alkenyl and alkynyl electrophiles. The coupling with alkenyl bromides provides a direct route to allylic structures bearing the 3,4-difluorobenzyl group. researchgate.net Similarly, reactions with alkynyl halides or their equivalents, such as alkynyl trifluoroborates, can be achieved, leading to the formation of propargyl-type products. nih.govmdpi.com These reactions are often facilitated by palladium catalysts in conjunction with suitable ligands and additives. For example, zinc chloride has been shown to promote the palladium-catalyzed cross-coupling of aryl bromides with alkynes at room temperature. organic-chemistry.org Microwave irradiation has also been employed to accelerate these coupling reactions. nih.govmdpi.com

Table 2: Examples of Palladium-Catalyzed Coupling with Alkenyl and Alkynyl Electrophiles

ElectrophileCatalyst SystemProductYield (%)
Alkenyl BromidePdCl₂(dppf)·CH₂Cl₂Alkenyl-(3,4-difluorobenzyl)methane49-95
Potassium OctynyltrifluoroboratePalladium catalyst1-Phenyl-2-(3,4-difluorobenzyl)oct-1-yneGood to Excellent
4-Bromobenzonitrile (with alkynyltrifluoroborate)Palladium catalyst4-((3,4-Difluorobenzyl)alkynyl)benzonitrileGood to Excellent*

Yields reported for analogous potassium alkyltrifluoroborates and alkynyltrifluoroborates in palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov

Nickel catalysts have emerged as a powerful and often more economical alternative to palladium for a variety of cross-coupling reactions. beilstein-journals.orgrsc.org In the context of this compound, nickel catalysis facilitates its coupling with a range of electrophiles, including aryl halides and other organohalides. southwales.ac.ukresearchgate.netresearchgate.net These reactions can proceed via different mechanisms, including reductive cross-coupling pathways. rsc.orgsouthwales.ac.ukresearchgate.net The choice of ligand is critical in nickel-catalyzed reactions, influencing both the reactivity and selectivity of the transformation. For example, spiro-bidentate-pyox ligands have shown good catalytic effects in the cross-electrophile coupling of aryl bromides and primary alkyl bromides. researchgate.net

Table 3: Examples of Nickel-Catalyzed Cross-Coupling Reactions

ElectrophileCatalyst SystemProductYield (%)
Aryl BromideNiBr₂/L1dAryl-(3,4-difluorobenzyl)methaneModerate to Excellent*
Alkenyl BromideNi(cod)₂/PCy₃Alkenyl-(3,4-difluorobenzyl)methaneNot specified
Difluoromethylated Secondary Alkyl BromideNickel catalystDifluoromethylated benzyl (B1604629) compoundNot specified

Yields reported for analogous nickel-catalyzed cross-electrophile coupling reactions. researchgate.net

Copper-catalyzed reactions offer a distinct set of opportunities for the application of this compound. nih.gov Copper catalysts are known to promote the coupling of organometallic reagents with a variety of electrophiles, often under mild conditions. nih.gov While direct examples with this compound are not extensively detailed in the provided context, the general reactivity patterns of copper catalysis suggest potential applications in C-C bond formation. For instance, copper-catalyzed benzylation of terminal alkynes with benzyl bromides has been successfully developed, indicating a plausible pathway for the corresponding reaction with this compound. rsc.org

Table 4: Potential Copper-Catalyzed Transformations

ElectrophileCatalyst SystemPotential Product
Terminal AlkyneCopper catalystPropargyl-(3,4-difluorobenzyl)methane
Aryl HalideCopper catalyst/Diamine ligandAryl-(3,4-difluorobenzyl)methane

Based on analogous copper-catalyzed reactions. nih.govrsc.org

Iron and cobalt catalysts are gaining prominence in cross-coupling reactions due to their low cost, abundance, and unique reactivity profiles. kubikat.org These metals can catalyze a range of transformations, including difunctionalization of alkenes and cross-coupling of organohalides. researchgate.net Cobalt catalysts, in particular, have been employed in the difluoroalkylarylation of alkenes using arylzinc pivalates and difluoroalkyl bromides. researchgate.net While specific applications with this compound are not explicitly outlined, the established reactivity of iron and cobalt catalysts suggests their potential for facilitating novel couplings involving this organozinc reagent.

Table 5: Potential Iron and Cobalt-Catalyzed Reactions

Reaction TypeCatalyst SystemPotential Product
Difluoroalkylarylation of AlkenesCobalt catalystAryl-(3,4-difluorobenzyl)alkane
Cross-coupling with OrganohalidesIron or Cobalt catalystVaried coupled products

Based on analogous iron and cobalt-catalyzed reactions. researchgate.net

Palladium-Catalyzed Negishi Coupling with Halogenated Substrates

Addition Reactions to Unsaturated Systems

The carbon-zinc bond in this compound possesses significant nucleophilic character, enabling its addition to a variety of electrophilic unsaturated systems. These reactions are fundamental in carbon-carbon bond formation, providing pathways to a diverse range of functionalized products.

1,2-Addition to Aldehydes and Ketones

The 1,2-addition of organozinc reagents to carbonyl compounds is a classic and reliable method for the synthesis of secondary and tertiary alcohols. This compound readily participates in these reactions, delivering the 3,4-difluorobenzyl moiety to the carbonyl carbon.

A notable and recent application of this reactivity is found in an efficient, multi-step synthesis of a key precursor to Lenacapavir, a potent anti-HIV drug. nih.govresearchgate.netsynthical.com In this synthesis, the organozinc reagent, generated in situ, is added to a highly functionalized pyridine (B92270) aldehyde. nih.gov The reaction proceeds smoothly to furnish the corresponding secondary alcohol, which is a critical intermediate that is subsequently oxidized to the target ketone. nih.govresearchgate.net The use of the organozinc species is crucial for achieving the desired transformation with high efficiency and for its potential in large-scale synthesis. nih.gov

The table below summarizes a key example of this application.

Aldehyde SubstrateReagentConditionsProductYieldReference
3,6-dibromo-2-formylpyridineThis compound2-MeTHF(3,6-Dibromopyridin-2-yl)(3,4-difluorophenyl)methanolNot explicitly stated for this step, but part of a 67% overall yield over four steps. nih.govresearchgate.net

Carboxylation Reactions

The introduction of a carboxylic acid group via the reaction of an organometallic reagent with carbon dioxide (CO₂) is a fundamental transformation. While direct examples specifying the use of this compound are not prevalent in the literature, the carboxylation of benzylic zinc reagents is a known process. Generally, these reactions can be performed with or without a transition metal catalyst.

Nickel-catalyzed protocols have been developed for the direct carboxylation of benzyl halides with CO₂ under mild conditions, utilizing zinc dust as a reductant. organic-chemistry.orgnih.govresearchgate.net This method is advantageous as it avoids the pre-formation of a stoichiometric organometallic reagent and tolerates a wide range of functional groups. organic-chemistry.orgnih.gov It is plausible that this compound, or its in situ generated equivalent from 3,4-difluorobenzyl bromide and zinc, would be a competent substrate in such nickel-catalyzed carboxylations, yielding 2-(3,4-difluorophenyl)acetic acid, a valuable building block in its own right.

Hydrofluoroalkylation of Alkenes

The term "hydrofluoroalkylation" typically refers to the addition of a fluoroalkyl group and a hydrogen atom across a double bond. The direct use of this compound for this specific purpose is not a standard application, as the reagent acts as a benzylating agent rather than a source of a simple fluoroalkyl radical.

However, the related process of hydrobenzylation of alkenes, where a benzyl group and a hydrogen atom are added, is a known transformation. While there are no prominent, documented examples of this compound being used directly for the hydrobenzylation of alkenes, this area remains one of potential exploration for synthetic chemists looking to expand the utility of this versatile reagent.

Functionalization of Complex Molecular Architectures

The true power of this compound is showcased in its ability to install the 3,4-difluorobenzyl motif onto complex, often heterocyclic, core structures. This is frequently achieved through transition metal-catalyzed cross-coupling reactions.

Synthesis of Fluorinated Aryl(di)azinylmethanes

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful method for forming carbon-carbon bonds. nih.govresearchgate.net This reaction is particularly well-suited for the synthesis of aryl(di)azinylmethanes, where the 3,4-difluorobenzyl group is coupled to a pyridine, pyrimidine, or other azine ring system. These fluorinated heterocyclic structures are of significant interest in medicinal chemistry.

For instance, the coupling of this compound with a halogenated pyrimidine, such as 2-chloropyrimidine, would be expected to proceed under standard Negishi conditions (e.g., using a palladium catalyst like Pd(PPh₃)₄) to yield 2-(3,4-difluorobenzyl)pyrimidine. The efficiency and functional group tolerance of the Negishi coupling make it an ideal choice for the late-stage functionalization of complex heterocyclic substrates. nih.govresearchgate.net

Aryl/Heteroaryl HalideReagentCatalyst SystemProductReference Concept
2-ChloropyrimidineThis compoundPd(PPh₃)₄ or similar2-(3,4-Difluorobenzyl)pyrimidine nih.govresearchgate.net
5-Iodo-2'-deoxyuridine derivativesFluoroalkylzinc bromidesPd-based catalyst5-Fluoroalkyl-2'-deoxypyrimidine nucleosides nih.gov

Application in the Synthesis of Pharmacologically Relevant Scaffolds

The 3,4-difluorobenzyl motif is a key component in a number of biologically active molecules. The use of this compound as a key reagent has been instrumental in the synthesis of several important pharmacological scaffolds.

As previously mentioned, a critical application is in the synthesis of an intermediate for the anti-HIV drug Lenacapavir. nih.govresearchgate.netsynthical.comdrughunter.comchemrxiv.org

Furthermore, this reagent has been implicated in the synthesis of antagonists for the Corticotropin-Releasing Factor (CRF) receptor. researchgate.netmdpi.comnih.govnih.gov CRF antagonists are being investigated for the treatment of stress and anxiety-related disorders. The synthesis of tricyclic CRF₁ antagonists has been described where the introduction of a substituted benzyl group is a key step. While specific examples detailing the use of the 3,4-difluoro variant of the zinc reagent are found within broader synthetic discussions, the general strategy often involves the coupling of such benzylic organometallics to a core heterocyclic structure.

Another area of application is in the synthesis of substituted indoles. The 3-benzylated indole (B1671886) scaffold is present in numerous natural products and pharmaceuticals. The Negishi coupling of this compound with a 3-haloindole derivative would provide a direct route to 3-(3,4-difluorobenzyl)indoles, which are of interest for their potential biological activities.

The following table highlights the application of this reagent in synthesizing pharmacologically relevant structures.

Target Scaffold/IntermediateSynthetic UtilityKey Reaction TypeReference
Lenacapavir IntermediateIntroduction of the difluorobenzyl moiety onto a pyridyl core.1,2-Addition to an aldehyde nih.govresearchgate.netsynthical.comdrughunter.comchemrxiv.org
Corticotropin-Releasing Factor (CRF) AntagonistsIncorporation of a substituted benzyl group into a tricyclic heterocyclic system.Negishi Cross-Coupling (implied) researchgate.netmdpi.comnih.govnih.gov
Substituted IndolesDirect benzylation at the C3-position of the indole ring.Negishi Cross-Coupling researchgate.net

Catalytic Systems and Ligand Design for Stereoselective Transformations

Development of Chiral Ligands for Asymmetric Induction

The efficacy of asymmetric catalysis heavily relies on the design of chiral ligands that can effectively transfer stereochemical information to the reacting substrates. In the context of reactions involving organozinc reagents, a variety of ligand scaffolds have been developed to create a chiral environment around the metal center, thereby directing the stereochemical outcome of the reaction.

Ligand Scaffolds in Organozinc Chemistry

A diverse array of chiral ligands has been successfully employed in asymmetric transformations involving organometallic reagents. While research specifically detailing ligands for 3,4-difluorobenzyl zinc bromide is limited, the broader field of organozinc chemistry provides a strong foundation for ligand selection. Commonly successful ligand classes include:

P,N-Ligands: These ligands, which contain both phosphorus and nitrogen donor atoms, have proven effective in a range of metal-catalyzed reactions. researchgate.net Their modular nature allows for fine-tuning of both steric and electronic properties to optimize reactivity and enantioselectivity. researchgate.net

Bis(oxazoline) Ligands: C₂-symmetric bis(oxazoline) ligands are a well-established class of chiral ligands that have been widely applied in asymmetric catalysis. researchgate.netscispace.com Their rigid backbone and tunable substituents allow for the creation of a well-defined chiral pocket around the metal center. scispace.com

Dinitrogen Ligands: More recently, chiral dinitrogen ligands, such as biimidazolines, have emerged as a promising class of ligands for asymmetric catalysis. nih.gov These ligands can be readily prepared and offer a high degree of modularity, allowing for the optimization of steric and electronic properties. nih.gov

Phosphinooxazoline (PHOX) Ligands: These nonsymmetrical P,N-ligands have demonstrated high efficacy in palladium-catalyzed asymmetric allylic substitutions, offering a different approach to stereocontrol compared to C₂-symmetric ligands. researchgate.net

The choice of ligand scaffold is crucial for achieving high levels of asymmetric induction and can be tailored to the specific reaction and substrate.

Influence of Fluorine on Chiral Ligand Performance

The presence of fluorine atoms on the benzyl (B1604629) group of this compound can significantly influence the performance of chiral ligands in asymmetric catalysis. rsc.org Fluorine's high electronegativity can alter the electronic properties of the organozinc reagent, which in turn affects its interaction with the chiral ligand and the substrate. rsc.org These effects can manifest in several ways:

Electronic Effects: The electron-withdrawing nature of fluorine atoms can impact the Lewis acidity of the zinc center and the nucleophilicity of the benzylic carbon. This can influence the rate and selectivity of the reaction.

Steric and Conformational Effects: The presence of fluorine atoms can introduce steric bulk and influence the conformational preferences of the benzyl group, which can affect how the reagent fits into the chiral pocket of the catalyst.

Non-covalent Interactions: Fluorine atoms can participate in non-covalent interactions, such as dipole-dipole or hydrogen bonding interactions, with the chiral ligand or substrate, which can further influence the stereochemical outcome of the reaction.

While the precise effects of the 3,4-difluoro substitution pattern on specific ligand-reagent interactions require detailed investigation, the known principles of fluorine chemistry suggest that these substitutions can be a powerful tool for tuning the reactivity and selectivity of asymmetric transformations. rsc.org

Enantioselective and Diastereoselective Reactions with this compound

Achieving high levels of stereocontrol in reactions involving this compound can be approached through two primary strategies: the use of a chiral catalyst to induce enantioselectivity, or the use of a chiral auxiliary attached to the substrate to control diastereoselectivity.

Asymmetric Cross-Coupling Methodologies

Asymmetric cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds with high enantioselectivity. The Negishi cross-coupling, which utilizes organozinc reagents, is a prominent example of this type of transformation. nih.govorganic-chemistry.orgresearchgate.net In a typical asymmetric Negishi coupling, a chiral ligand, often in conjunction with a nickel or palladium catalyst, is used to control the stereochemical outcome of the reaction between an organozinc reagent and an organic electrophile. nih.govorganic-chemistry.org

While specific examples detailing the asymmetric cross-coupling of this compound are not extensively reported, the general principles of this methodology are applicable. The reaction would likely proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com The chiral ligand would influence the stereochemistry of the product by controlling the geometry of the metal complex at the reductive elimination step. The choice of catalyst system, including the metal, ligand, and reaction conditions, is critical for achieving high yields and enantioselectivities. nih.gov

Table 1: Key Features of Asymmetric Negishi Cross-Coupling

FeatureDescription
Catalyst Typically a complex of a transition metal (e.g., Ni, Pd) and a chiral ligand. nih.govorganic-chemistry.org
Organozinc Reagent Serves as the nucleophilic partner in the reaction. nih.gov
Electrophile An organic halide or triflate that acts as the electrophilic partner.
Stereocontrol Achieved through the use of a chiral ligand that creates a chiral environment around the metal center.
Applications Widely used in the synthesis of chiral molecules, including pharmaceuticals and natural products.

Chiral Auxiliary Approaches in Organozinc Reactions

An alternative strategy for achieving stereocontrol is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.comtcichemicals.com A chiral auxiliary is a chiral molecule that is temporarily attached to one of the reactants to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the reaction is complete, the auxiliary is removed to yield the desired enantiomerically enriched product. wikipedia.org

Commonly used chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. numberanalytics.com In the context of reactions involving this compound, a chiral auxiliary could be attached to the electrophilic partner. The steric and electronic properties of the auxiliary would then control the facial selectivity of the attack by the organozinc reagent, leading to the preferential formation of one diastereomer. numberanalytics.combeilstein-journals.org

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryTypical ApplicationReference
Evans' OxazolidinonesAsymmetric aldol (B89426) reactions, alkylations, and conjugate additions. numberanalytics.com
Oppolzer's CamphorsultamAsymmetric aldol reactions, Michael additions, and Diels-Alder reactions. numberanalytics.com
PseudoephedrineAsymmetric alkylations. wikipedia.org
tert-ButanesulfinamideSynthesis of chiral amines. osi.lv

The diastereoselective approach using a chiral auxiliary offers a powerful and often predictable method for controlling stereochemistry in organic synthesis. numberanalytics.combeilstein-journals.orgosi.lv

Role of Lewis Acids, Including Zinc Bromide, in Catalysis

Lewis acids play a crucial role in many organic transformations, including those involving organozinc reagents. Zinc bromide (ZnBr₂), a co-product in the formation of organozinc bromides, is itself a Lewis acid and can significantly influence the course of a reaction. nih.govkyushu-u.ac.jporganic-chemistry.org

The Lewis acidic nature of zinc bromide allows it to activate electrophiles, making them more susceptible to nucleophilic attack. nih.gov In the context of cross-coupling reactions, zinc bromide can participate in several key steps:

Transmetalation: Zinc bromide can facilitate the transfer of the organic group from zinc to the transition metal catalyst, a crucial step in the catalytic cycle. nih.gov

Catalyst Activation/Deactivation: The interaction of zinc bromide with the catalyst can either enhance or inhibit its activity. For example, it has been shown that in some Negishi couplings, excess zinc bromide can have an inhibitory effect, which can be mitigated by the addition of salts like lithium bromide. nih.gov

Substrate Activation: Zinc bromide can coordinate to functional groups on the substrate, altering their electronic properties and reactivity.

The role of zinc bromide as a Lewis acid is a critical consideration in designing and optimizing reactions involving organozinc reagents. Its presence can be either beneficial or detrimental, depending on the specific reaction conditions and substrates involved. Careful control of the reaction environment is therefore essential for achieving the desired outcome. nih.govkyushu-u.ac.jporganic-chemistry.org

Advanced Methodologies and Emerging Research Frontiers

Integration of 3,4-Difluorobenzyl Zinc Bromide Synthesis with Downstream Reactions in Flow

In a typical setup, a solution of the organic halide (e.g., 3,4-difluorobenzyl bromide) in a suitable solvent like tetrahydrofuran (B95107) (THF) is passed through a packed-bed reactor containing zinc turnings. acs.org The resulting solution of this compound can then be directly merged with a stream containing a catalyst and a coupling partner to perform downstream reactions, such as Negishi cross-couplings, Reformatsky reactions, or Saytzeff reactions. acs.org Research has demonstrated that full conversion of the organic halide can be achieved in a single pass, with organozinc yields ranging from 82–92%. acs.org Subsequent coupling reactions have also shown high efficiency, with yields up to 92%. acs.org

The transformation of precursors like difluorobenzyl bromide into intermediates has been successfully demonstrated in flow systems, achieving full conversion in residence times of less than a minute due to efficient mixing. rsc.org This rapid and controlled reaction environment is a key advantage of flow chemistry for handling reactive species.

Table 1: Representative Downstream Reactions in Continuous Flow

Reaction TypeDescriptionKey Advantages in FlowReported YieldsSource
Negishi CouplingPalladium- or nickel-catalyzed cross-coupling of the organozinc reagent with an organic halide.Immediate use of freshly prepared reagent, precise temperature control, reduced catalyst loading.Up to 92% acs.org
Reformatsky ReactionReaction of the organozinc reagent (formed from an α-haloester) with an aldehyde or ketone.Improved control over the exothermic reaction, enhanced safety by minimizing the amount of reactive enolate at any given time.High acs.orgwikipedia.org
Saytzeff ReactionAn elimination reaction, though less common for this specific reagent, flow conditions can control selectivity.Precise control of residence time and temperature to favor desired elimination products.- acs.org

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

While palladium catalysts are standard for many Negishi cross-coupling reactions involving organozinc reagents, research is actively exploring alternative catalytic systems to improve reactivity, selectivity, and substrate scope. Nickel-based catalysts, in particular, have emerged as a powerful alternative. uantwerpen.be

Nickel catalysts can offer complementary reactivity to palladium and are often more effective for coupling with certain electrophiles. For instance, nickel-catalyzed Negishi reactions have been successfully employed in the synthesis of complex molecules where palladium catalysts may be less efficient. uantwerpen.be Furthermore, novel methods for generating organozinc reagents are being developed that rely on catalysis. One such method involves the nickel-catalyzed reaction of aryldimethylsulfonium triflates with zinc powder, which produces salt-free arylzinc reagents with excellent chemoselectivity. acs.org This avoids the direct use of organic halides, broadening the potential starting material pool.

The development of specialized ligands for these catalytic systems is also a key area of research. Chiral ligands have enabled nickel-catalyzed asymmetric arylations of α-bromo-α-fluoro ketones with organozinc reagents, producing chiral α-fluoro-α-aryl ketones with high enantiomeric excess (up to 99% ee). rsc.org This highlights the potential for creating stereochemically complex fluorinated molecules using catalytic methods.

Mechanochemical Approaches in Organozinc Chemistry

Mechanochemistry, which uses mechanical force (typically through ball milling) to induce chemical reactions, represents a significant advance in sustainable chemistry. researchgate.netthieme-connect.comacs.org This solvent-free approach has been successfully applied to the synthesis of organozinc reagents and their subsequent use in cross-coupling reactions. researchgate.netthieme-connect.com

In a typical mechanochemical procedure, an alkyl or aryl halide is milled together with zinc powder, an activator like N,N-Dimethylacetamide (DMA), and a palladium catalyst in a single pot. thieme-connect.com The mechanical grinding activates the bulk zinc metal, facilitates the formation of the organozinc species, and drives the subsequent cross-coupling reaction. researchgate.net A remarkable feature of this method is that it often requires no inert atmosphere and can be performed with various forms of zinc metal. thieme-connect.com This one-pot, one-step protocol demonstrates broad substrate scope for both C(sp²)-C(sp²) and C(sp²)-C(sp³) couplings, tolerating a wide variety of functional groups and yielding products in high yields. researchgate.net

The development of mechanochemical methods circumvents the need for solvents and often the pre-activation of zinc, making it an environmentally friendly and operationally simple alternative to traditional solution-based synthesis. acs.orgresearchgate.net

Table 2: Examples of Mechanochemical Negishi Cross-Coupling

OrganohalideAryl Halide PartnerYieldConditionsSource
Ethyl 4-iodobutanoate4-Bromobenzonitrile82%Zn, Pd-PEPPSI-iPent, DMA, mixer mill thieme-connect.com
1-Bromoadamantane1-Bromo-4-cyanobenzene71%Zn, Pd-PEPPSI-iPent, DMA, mixer mill thieme-connect.com
4-Iodotoluene4-Bromoanisole97%Zn, Pd-PEPPSI-iPent, DMA, mixer mill thieme-connect.com
Ethyl 4-bromobenzoatePhenyl bromide80% (one-pot)Zn, Pd-PEPPSI-iPent, DMA, mixer mill thieme-connect.com

Future Perspectives in the Academic Research of Fluorinated Organozinc Reagents

The academic pursuit of fluorinated organozinc reagents like this compound is driven by the unique and often beneficial properties that fluorine atoms impart to organic molecules. cas.cn Future research is poised to advance on several fronts.

One major direction is the development of more sophisticated and selective methods for introducing fluorine and fluorinated groups into molecules. numberanalytics.comcas.cn This includes creating novel fluorinating agents and catalysts that operate under milder conditions with higher functional group tolerance and stereoselectivity. numberanalytics.comnih.gov The synthesis of novel fluorinated building blocks remains a cornerstone of organofluorine chemistry, providing access to a wider array of complex molecular architectures. researchgate.net

There is a continuous effort to expand the toolbox of reactions that utilize these reagents. This involves exploring new catalytic cycles, potentially using earth-abundant metals to replace precious metals like palladium, and developing new types of bond-forming reactions. cas.cn The integration of computational chemistry will likely play a larger role in predicting reaction outcomes and designing new catalysts and reagents with tailored properties.

Furthermore, the application of enabling technologies like flow chemistry and mechanochemistry will continue to grow, pushing the boundaries of what is possible in terms of efficiency, safety, and sustainability. acs.orgacs.org As our understanding of the fundamental reactivity of fluorinated organozinc reagents deepens, their application in synthesizing next-generation pharmaceuticals, agrochemicals, and advanced materials is expected to expand significantly. numberanalytics.comcas.cn

Q & A

Q. What are the critical safety protocols for handling 3,4-Difluorobenzyl bromide in laboratory settings?

  • Answer : 3,4-Difluorobenzyl bromide is classified as a hazardous material with acute toxicity (Skin Corrosion 1B, Eye Damage 1) and specific target organ toxicity (STOT SE 3, respiratory system). Key safety measures include:
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures .
  • Storage : Store in airtight containers at 25°C, segregated from incompatible substances (flammable corrosive, Storage Class 8A) .
  • Emergency Handling : In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention. Avoid inhalation due to respiratory toxicity risks .

Q. How is 3,4-Difluorobenzyl bromide typically characterized for purity and structural confirmation?

  • Answer :
  • Physical Properties :
PropertyValueReference
Purity≥98%
Density (25°C)1.618 g/mL
Refractive Index (n20/D)1.526
  • Analytical Methods :
  • HPLC/GC : Batch-specific Certificates of Analysis (COA) verify purity .
  • NMR/IR : Confirm structure via characteristic peaks (e.g., C-Br stretch at ~550 cm⁻¹) .

Q. What are the primary synthetic applications of 3,4-Difluorobenzyl bromide in organic chemistry?

  • Answer : It is widely used as an alkylating agent in:
  • Nucleophilic Substitutions : SN2 reactions with amines or azides (e.g., synthesis of rufinamide via sodium azide coupling) .
  • Multicomponent Reactions : Copper-catalyzed cycloadditions to form 1,2,3-triazoles .
  • Intermediate Synthesis : Preparation of bioactive molecules (e.g., D4R antagonists via SN2 with amines) .

Advanced Research Questions

Q. How can reaction conditions be optimized for copper-catalyzed cycloadditions using 3,4-Difluorobenzyl bromide-derived azides?

  • Answer : Key parameters include:
  • Catalyst Loading : 5–10 mol% CuI improves cycloaddition efficiency .
  • Temperature : 40°C in continuous flow reactors enhances conversion (83% reported) .
  • Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates.
  • Monitoring : Use in-situ FTIR or LC-MS to track azide formation and cycloaddition progress .

Q. What strategies resolve discrepancies in reaction yields when using 3,4-Difluorobenzyl bromide under varying catalytic conditions?

  • Answer :
  • Systematic Screening : Test alternative catalysts (e.g., CuBr vs. CuI) and solvents (THF vs. DMSO) .
  • Byproduct Analysis : Identify hydrolysis products (e.g., 3,4-difluorobenzyl alcohol) via GC-MS and adjust moisture control .
  • Kinetic Studies : Compare reaction rates under different conditions to identify rate-limiting steps .

Q. How can researchers mitigate byproduct formation during SN2 reactions with 3,4-Difluorobenzyl bromide?

  • Answer :
  • Moisture Control : Use molecular sieves or anhydrous solvents to prevent hydrolysis .
  • Steric Effects : Employ bulky nucleophiles (e.g., tert-butylamine) to reduce elimination side reactions.
  • Temperature Modulation : Lower reaction temperatures (0–25°C) minimize thermal decomposition .

Q. What experimental designs are effective for optimizing molar ratios in SNAr reactions involving 3,4-Difluorobenzyl bromide?

  • Answer :
  • Design of Experiments (DoE) : Vary molar ratios (1:1 to 1:3) and analyze outcomes statistically.
  • In-Line Analytics : Use ReactIR to monitor intermediate formation in real time.
  • Electronic Effects : The electron-withdrawing fluorine substituents enhance electrophilicity; adjust nucleophile strength accordingly .

Data Contradiction Analysis

Q. How should conflicting data on the hygroscopicity of 3,4-Difluorobenzyl bromide be addressed?

  • Answer : While zinc bromide is highly deliquescent , 3,4-Difluorobenzyl bromide’s moisture sensitivity is less documented. To resolve contradictions:
  • Karl Fischer Titration : Quantify water content in stored vs. fresh batches.
  • Stability Studies : Monitor decomposition rates under controlled humidity (e.g., 30–70% RH) .

Methodological Recommendations

  • Spectral Data Interpretation : Compare experimental NMR shifts with computational predictions (DFT) for structural validation .
  • Reaction Scaling : For continuous flow synthesis, maintain Reynolds numbers >2000 to ensure laminar flow and consistent mixing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.